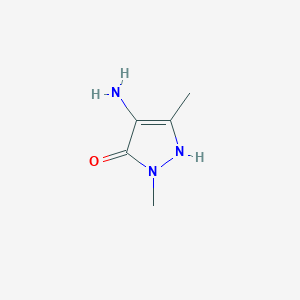

4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3-4(6)5(9)8(2)7-3/h7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUDPRKWBPNZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Analogs

Foundational Strategies for Aminopyrazole Synthesisbeilstein-journals.orgmdpi.comnih.govnih.gov

Established methods for synthesizing aminopyrazoles often rely on the formation of the pyrazole (B372694) ring from acyclic precursors. These foundational strategies provide robust and versatile routes to a wide array of aminopyrazole analogs.

Condensation Reactions Involving Hydrazines and β-Ketonitriles/α,β-Unsaturated Nitrilesmdpi.comnih.gov

One of the most common and versatile methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through the initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org This method is highly efficient and has been widely used to prepare a large number of 5-aminopyrazole derivatives. nih.gov

Similarly, the condensation of α,β-unsaturated nitriles with hydrazines provides another major pathway to 3(5)-aminopyrazoles. chim.it The reaction of malononitrile (B47326) and its derivatives with hydrazines has also been extensively studied for the synthesis of 3,5-diaminopyrazoles. researchgate.net

A notable example is the synthesis of 3(5)-aminopyrazole itself, which can be conveniently prepared using readily available starting materials in excellent yields. orgsyn.org

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| β-Ketonitriles and Hydrazines | 5-Aminopyrazoles | Versatile and widely used method. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| α,β-Unsaturated Nitriles and Hydrazines | 3(5)-Aminopyrazoles | A major route for aminopyrazole synthesis. chim.it | chim.it |

| Malononitrile and Hydrazine | 3,5-Diaminopyrazole | Leads to diaminopyrazole derivatives. researchgate.net | researchgate.net |

General Cyclization Approaches for Pyrazole Ring Formationnih.govresearchgate.net

The formation of the pyrazole ring is the cornerstone of pyrazole synthesis. Various cyclization strategies have been developed to construct this heterocyclic system. Electrophilic cyclization of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, using molecular iodine in the presence of a base, affords 4-iodopyrazoles in good yields. acs.org

Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov For instance, the reaction of α-diazo phosphonates, sulfones, and trifluoromethanes with pyrylium (B1242799) salts leads to functionalized pyrazole-chalcones. mdpi.com

The Thorpe-Ziegler cyclization is another classical method used for the synthesis of 4-aminopyrazoles. chim.it This intramolecular condensation of dinitriles has been applied to the synthesis of various pyrazole derivatives.

Reductive Transformations of Nitroso, Nitro, and Azo Pyrazoles to Aminopyrazolesmdpi.com

The reduction of nitro, nitroso, and azo groups on the pyrazole ring provides a direct route to aminopyrazoles. Aromatic nitro groups can be readily reduced to primary amines using various reagents. masterorganicchemistry.com Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl2) offers a mild alternative for this reduction. commonorganicchemistry.com The choice of reducing agent can be critical to avoid unwanted side reactions, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Similarly, nitroso groups can be reduced to amino groups. rsc.org For instance, 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts can be synthesized and subsequently reduced to the corresponding 4,5-diaminopyrazole. google.com The reduction of azo compounds is another viable method for generating amino functionalities on the pyrazole ring. researchgate.net

| Reagent | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice, but can reduce other functional groups. commonorganicchemistry.com | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com | commonorganicchemistry.com |

| Fe/Acid | Acidic conditions | Mild method. commonorganicchemistry.com | commonorganicchemistry.com |

| SnCl₂ | - | Mild method. commonorganicchemistry.com | commonorganicchemistry.com |

| Zn/Acid | Acidic conditions | Mild method. commonorganicchemistry.com | commonorganicchemistry.com |

Reactions of Arylhydrazononitriles with Functionally Substituted Alkyl Halidesmdpi.com

The reaction of arylhydrazononitriles with functionally substituted alkyl halides provides a route to aminopyrazoles. For example, the reaction of 2-chloro-2-chlorodifluoro/trifluoromethyl-1-cyano-1-diethoxy phosphorylethylene with arylhydrazines in refluxing carbon tetrachloride results in the formation of 5-amino-1-aryl-4-diethoxyphosphoryl-3-halomethylpyrazoles. nih.gov

Synthetic Routes Initiating from Isoxazoles and Isothiazolesnih.gov

Ring transformation reactions of other five-membered heterocycles, such as isoxazoles and isothiazoles, offer alternative pathways to aminopyrazoles. chim.it The treatment of isoxazoles with hydrazine can lead to the formation of aminopyrazoles through a ring-opening and ring-closing sequence. organic-chemistry.orgthieme-connect.com This transformation can be performed in a single step by heating the isoxazole (B147169) with hydrazine, or in a two-step process involving initial deprotonation of the isoxazole to form a β-ketonitrile intermediate, which is then reacted with hydrazine. organic-chemistry.orgthieme-connect.com The two-step method can be faster and provide higher purity products for certain substrates. organic-chemistry.org

Similarly, isothiazoles can be converted to 3(5)-aminopyrazoles upon treatment with hydrazine. chim.itthieme-connect.com The outcome of this reaction is dependent on the substituents present on the isothiazole (B42339) ring. If a good leaving group is present at the C-3 position, it is replaced by an amino group, yielding a 3-aminopyrazole. thieme-connect.com

Multicomponent Reaction (MCR) Approaches for Pyrazole Derivativesresearchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.comnih.govbeilstein-journals.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). nih.gov This one-pot reaction proceeds through a series of transformations, including Knoevenagel condensation, Michael addition, and cyclization, to afford highly substituted pyranopyrazole derivatives. mdpi.comnih.gov The use of catalysts such as piperidine (B6355638) or even catalyst-free conditions under ultrasound irradiation can promote these reactions. mdpi.comnih.gov

Another three-component approach involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild and efficient catalyst like Yb(PFO)₃, to produce persubstituted pyrazoles. beilstein-journals.org Furthermore, a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone has been reported to yield pyrazole-dimedone derivatives. mdpi.com

These MCR strategies provide concise and efficient routes to a wide variety of pyrazole-containing scaffolds, highlighting the versatility of this approach in modern synthetic chemistry. mdpi.comnih.govbeilstein-journals.orgacs.org

| Number of Components | Reactants | Product Type | Reference |

|---|---|---|---|

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | mdpi.comnih.gov |

| Three | Aldehydes, β-Ketoesters, Hydrazines | Persubstituted Pyrazoles | beilstein-journals.org |

| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Pyrazole-dimedone Derivatives | mdpi.com |

Advanced Synthetic Protocols for Aminopyrazoles

Recent advancements in synthetic chemistry have provided sophisticated methods for the preparation of aminopyrazole derivatives, including those with fused ring systems.

Copper-Promoted Dimerization Reactions for Fused Systems

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures. A notable example is the copper-promoted dimerization of 5-aminopyrazoles, which can lead to the formation of pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov This method is characterized by its high chemoselectivity, allowing for the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov The reaction conditions can be tuned to favor the formation of either pyridazine (B1198779) or pyrazine-fused systems. For instance, the presence of additives like benzoic acid can influence the reaction pathway. mdpi.com The versatility of this protocol is demonstrated by its broad substrate scope and high tolerance for various functional groups. mdpi.comnih.gov

A typical procedure for the synthesis of dipyrazole-fused pyrazines involves reacting a 5-aminopyrazole with copper(II) chloride (CuCl2), 1,10-phenanthroline, tert-butyl peroxybenzoate, and sodium carbonate in toluene (B28343) at elevated temperatures. mdpi.com The use of radical scavengers like TEMPO has been shown to inhibit the reaction, suggesting a mechanism involving radical intermediates. mdpi.com

Synthesis via Sydnones and Sulfonyl Ynamides

An alternative and innovative approach to aminopyrazoles involves the cycloaddition reaction between sydnones and sulfonyl ynamides. whiterose.ac.uknih.govrsc.org Sydnones, which are mesoionic heterocyclic compounds, act as 1,3-dipoles in these reactions. whiterose.ac.uk This method can be performed either through a copper-mediated sydnone-alkyne cycloaddition (CuSAC) or by using in situ generated strained cyclic ynamides. nih.govrsc.orgwhiterose.ac.uk The use of copper promoters can help direct the regioselectivity of the cycloaddition. whiterose.ac.uk

The synthesis of the required sulfonyl ynamides can be achieved on a large scale through a dichloroenamide approach. whiterose.ac.uk The sydnone (B8496669) precursors are typically prepared via a two-step process involving the nitrosation and cyclodehydration of N-arylglycines. whiterose.ac.uk This methodology provides access to a range of fully functionalized 4-aminopyrazoles, expanding the scope of sydnone-alkyne cycloaddition reactions to include electron-rich alkynes. whiterose.ac.uk

Strategic Synthesis of Pyrazol-5-ol Scaffolds

The construction of the pyrazol-5-ol core is a fundamental step in the synthesis of the target compound. Classical and modern methods are employed to efficiently generate this key intermediate.

Cyclization of 1,3-Diketones with Hydrazine Derivatives

A well-established and widely used method for synthesizing the pyrazole ring is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction of a β-diketone with a hydrazine derivative can potentially yield two regioisomers. nih.gov

Modern variations of this method utilize catalysts to improve efficiency and yield. For example, nano-ZnO has been employed as a catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776), resulting in excellent yields and short reaction times under green chemistry principles. nih.gov Another approach involves the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine to form the pyrazole ring in a one-pot synthesis. organic-chemistry.orgorganic-chemistry.org This method is noted for its speed, generality, and tolerance of various functional groups. organic-chemistry.org

Preparation of 1,3-Dimethyl-1H-pyrazol-5-ol as a Precursor

The specific precursor, 1,3-dimethyl-1H-pyrazol-5-ol, is synthesized through the cyclization of a suitable 1,3-dicarbonyl compound with methylhydrazine. Ethyl acetoacetate is a common starting material for this reaction. The reaction is typically carried out in an alcoholic solvent and may require heating to facilitate the cyclization and subsequent dehydration, with high yields being reported.

A patented method for the synthesis of a related compound, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, involves a two-step process. google.com First, an intermediate is prepared by reacting ethanol (B145695), sodium ethoxide, and diethyl oxalate (B1200264) with acetone (B3395972) at a controlled low temperature. google.com In the second step, this intermediate is reacted with methylhydrazine in DMF, again at a controlled temperature, followed by heating to complete the reaction. google.com This method emphasizes the importance of temperature control and the sequence of reagent addition to maximize product conversion and purity. google.com

Directed Introduction and Functionalization of the Amino Group at the 4-Position

Once the 1,3-dimethyl-1H-pyrazol-5-ol scaffold is in place, the next critical step is the introduction of the amino group at the 4-position. This is often achieved through a nitration-reduction sequence.

A common strategy involves the nitration of the pyrazole ring at the 4-position, followed by the reduction of the nitro group to an amino group. For instance, the synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids is achieved through the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids. znaturforsch.com The subsequent step is a reductive lactamization. znaturforsch.com

Catalytic hydrogenation is a frequently used method for the reduction of the nitro group. znaturforsch.com For example, using 5% Pd/C as a catalyst effectively reduces the nitro group to an amino group, which can then undergo further reactions like spontaneous lactamization. znaturforsch.com

The reactivity of the 4-position allows for various functionalizations. For example, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (also known as 4-aminoantipyrine) is a versatile building block for synthesizing Schiff bases through condensation with various aldehydes. nih.gov

Recent studies have also explored the synthesis of 4-aminopyrazoles through the reduction of 4-hydroxyiminopyrazol-5-ones. nih.gov

| Starting Material(s) | Reagents and Conditions | Product |

| 5-Aminopyrazole | CuCl2, 1,10-phenanthroline, tert-butyl peroxybenzoate, Na2CO3, toluene, 130 °C | Dipyrazole-fused pyrazine (B50134) mdpi.com |

| Sydnone, Sulfonyl ynamide | Copper catalyst (for CuSAC) | 4-Aminopyrazole whiterose.ac.uknih.govrsc.org |

| 1,3-Diketone, Hydrazine derivative | Nano-ZnO catalyst (for some variations) | Polysubstituted pyrazole nih.gov |

| Ketone, Acid chloride, Hydrazine | One-pot synthesis | Pyrazole organic-chemistry.orgorganic-chemistry.org |

| Ethanol, Sodium ethoxide, Diethyl oxalate, Acetone; then Methylhydrazine | Controlled low temperature, then heating | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate google.com |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, D,L-α-Amino acid | EtOH + H2O/ NaHCO3, reflux | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid znaturforsch.com |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid | H2, 5 % Pd/C | Pyrazolo[3,4-b]pyrazin-5-one derivative znaturforsch.com |

| 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, Aldehyde | Ethanol, reflux | Schiff base nih.gov |

Selective Amination and Derivatization Strategies

The introduction of an amino group onto the pyrazole ring is a key step in the synthesis of many biologically active compounds. For pyrazole systems, direct amination can be challenging, often requiring specific strategies to achieve the desired regioselectivity.

One common approach to synthesizing 5-aminopyrazoles involves the cyclization of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine derivatives. mdpi.com This method directly incorporates the amino group from the starting material. mdpi.com For instance, the reaction of ethyl (ethoxymethylene)cyanoacetate with (4-methoxyphenyl)hydrazine (B1593770) hydrochloride in the presence of potassium carbonate yields 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com

Derivatization of the amino group is a subsequent step to introduce further molecular diversity. Silylation, for example, is a common technique where active hydrogens on amine groups are replaced with a nonpolar moiety like tert-butyl dimethylsilyl (TBDMS) using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This not only protects the amino group but also increases the volatility of the compound for analytical purposes like gas chromatography. Other derivatization techniques include acylation, alkylation, and the formation of Schiff bases through condensation with aldehydes. nih.govnih.gov The choice of derivatizing reagent is crucial as it can significantly impact the stability and detectability of the final product. nih.gov For example, while OPA (o-phthalaldehyde) is a common derivatizing agent, it has stability issues, leading researchers to prefer more stable options like dansyl chloride or benzoyl chloride. nih.gov

A novel approach for the direct preparation of N-substituted pyrazoles from primary amines has been developed using an electrophilic amination reagent. acs.org This metal-free, one-pot reaction offers a practical route for functionalizing amines to produce a wide variety of N-substituted pyrazoles. acs.orgthieme-connect.com

Formation of Iminoarylmethyl Derivatives from 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol

The synthesis of iminoarylmethyl derivatives of this compound has been explored for the development of novel therapeutic agents. nih.gov In one study, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized as potential antipsychotic agents. nih.gov The synthesis involved selecting the hydroxy and imine functionalities as potential isosteric replacements for the amino and ketone groups of a previously studied series. nih.gov

The initial target, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, was successfully synthesized and showed promising pharmacological activity. nih.gov Further structure-activity relationship (SAR) studies indicated that maximal activity was achieved with methyl groups at the 1- and 3-positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring. nih.gov Specifically, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol was identified as a particularly potent compound. nih.gov However, attempts to synthesize the 2-fluorophenyl analog led to an unexpected ring-closure, forming 1,3-dimethyl nih.govbenzopyrano[2,3-c]pyrazol-4-(1H)-one. nih.gov

The formation of such iminoarylmethyl derivatives often involves the condensation of the amino group of the pyrazole with an appropriate aryl aldehyde. This reaction is a type of Schiff base formation. The synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, for example, has been achieved through a condensation reaction of an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and indole. mdpi.com

Regioselectivity and Chemoselectivity Considerations in Reaction Pathways

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly when using unsymmetrical starting materials like 1,3-diketones. thieme-connect.com The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can theoretically lead to two different regioisomeric pyrazoles. The separation of these isomers can be difficult and may lead to reduced yields of the desired product. thieme-connect.com

Several factors have been found to influence the regioselectivity of pyrazole formation. The choice of solvent plays a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve regioselectivity compared to polar protic solvents like ethanol. thieme-connect.comorganic-chemistry.org

The nature of the substituents on the reactants also has a significant impact. For example, in the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutane-1,3-diones, high regioselectivity is observed. thieme-connect.comnih.gov However, replacing the trifluoromethyl group with a difluoromethyl or methyl group can lead to a decrease in regioselectivity. thieme-connect.com

Chemoselectivity, the ability to react with one functional group in the presence of others, is another critical consideration. In the synthesis of pyrazole derivatives, it is often necessary to selectively functionalize a specific position on the pyrazole ring or a particular functional group on a substituent. For instance, the formylation of 1-phenyl-1H-pyrazoles using the Duff reaction has been shown to be both chemoselective and regiospecific, yielding the 4-formyl derivative in good yields. researchgate.net Similarly, the oxidation of 5-acylpyrazolines can proceed with high chemoselectivity, leading to either deacylation or dehydrogenative aromatization depending on the reaction conditions and the substrate. nih.gov

Principles of Green Chemistry and Sustainable Synthesis in Pyrazole Production

In recent years, there has been a significant shift towards the adoption of green and sustainable practices in chemical synthesis, including the production of pyrazole derivatives. nih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and environmental friendliness. acs.orgthieme-connect.com Many pyrazole syntheses have been successfully carried out in aqueous media, often leading to improved reaction rates and easier product isolation. acs.orgthieme-connect.comresearchgate.net Ethanol, another green solvent, is also frequently used. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Reactions conducted without a catalyst or solvent minimize waste and reduce the environmental impact. researchgate.nettandfonline.com Grinding techniques and microwave irradiation are often employed in solvent-free syntheses. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.govacs.orgresearchgate.netnih.gov They reduce the number of synthetic steps, minimize solvent usage, and decrease energy consumption. acs.org

Use of Benign and Recyclable Catalysts: The use of heterogeneous catalysts, such as Amberlyst A21 and nano-catalysts, is a key aspect of green pyrazole synthesis. researchgate.nettandfonline.com These catalysts are often easily separated from the reaction mixture and can be reused, reducing waste and cost. researchgate.netnih.gov Iron-catalyzed syntheses are also gaining traction as iron is an abundant, inexpensive, and less toxic metal compared to many noble metal catalysts. rsc.orgresearchgate.netrsc.org

Energy-Efficient Techniques: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

These green approaches not only make the synthesis of pyrazoles more environmentally friendly but also often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Chemical Reactivity and Derivatization of 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol

Tautomerism Dynamics of Pyrazol-5-ols and Aminopyrazoles

The phenomenon of tautomerism is central to the chemistry of pyrazol-5-ones and their derivatives, including 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol. researchgate.net This class of compounds can exist in multiple, interconvertible isomeric forms, which significantly influences their reactivity, physical properties, and biological interactions. researchgate.netfrontiersin.org The principal tautomeric forms for 1-substituted pyrazol-5-ones are the OH (enol), NH, and CH forms. researchgate.net

A key aspect of pyrazol-5-ol chemistry is the keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form). youtube.commasterorganicchemistry.com For this compound, this involves the interconversion between the 5-hydroxy (enol) form and the 5-one (keto) form.

Recent studies using DFT (Density Functional Theory) approaches on related pyrazolone (B3327878) derivatives have shown that this equilibrium can heavily favor one form over the other depending on the specific substituents on the pyrazole (B372694) ring. nih.gov For instance, spectral analysis has confirmed that while some pyrazolone derivatives are more stable in the enol state in solid form, they might favor the keto state when in solution. nih.gov The transformation involves the breaking of a C-H sigma bond and a C-O pi bond, and the formation of an O-H sigma bond and a C-C pi bond. masterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com

Table 1: General Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

|---|---|

| Substitution | Electron-withdrawing or donating groups can shift the balance between keto and enol forms. nih.gov |

| Conjugation/Resonance | Extended conjugation can stabilize the enol form. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.com |

| Aromaticity | If enolization leads to an aromatic ring, the enol form is highly favored. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of the tautomers. mdpi.com |

Beyond the keto-enol equilibrium, pyrazol-5-ols can also exhibit different prototropic tautomers related to the position of the proton on the nitrogen and oxygen atoms. For 1-substituted pyrazolones, the main tautomeric categories are the OH form, the CH form, and the NH form. researchgate.net Spectroscopic investigations have shown that for compounds monosubstituted at the 4-position, the NH or OH forms are expected to be the predominant species. researchgate.net

X-ray crystallography and NMR studies on analogous compounds like 1-phenyl-1H-pyrazol-3-ol have unambiguously shown that the OH-form is present in the solid state. nih.govmdpi.com In solution, this preference continues, with the compound existing as dimers of the 1H-pyrazol-3-ol in nonpolar solvents and as monomers in polar solvents like DMSO. nih.govmdpi.com For aminopyrazoles specifically, the amino group introduces further possibilities, such as amino-imino tautomerism. beilstein-journals.org Studies on related aminopyrazole carbohydrazonamides have identified distinct hydrazonamide and imidohydrazide tautomers, with the former being stabilized by intramolecular hydrogen bonding in the crystal lattice. nih.gov

The tautomeric equilibrium of pyrazolones is highly sensitive to the surrounding chemical environment and the nature of the substituents attached to the ring. researchgate.net

Solvent Polarity: The polarity of the solvent plays a critical role in determining which tautomer is more stable. nih.gov For example, studies on 3-methylpyrazolin-5-one have shown that the NH form is favored in the low-polarity solvent CDCl₃. researchgate.net In more polar solvents, the formation of aggregates like dimers through hydrogen bonding can influence the observed spectroscopic data. researchgate.net The ability of a solvent to act as a proton shuttle or to form hydrogen bonds with the solute can dramatically influence the tautomerization process. mdpi.comnih.gov Generally, an increase in solvent polarity can lead to a gradual shift in spectroscopic signals, indicating a change in the tautomeric balance. nih.gov Research on aminopurines, another class of N-heterocycles, confirms that solvation can significantly affect the relative stabilities of tautomers, sometimes even reversing the preference observed in the gas phase. nih.gov

Substituent Effects: The electronic properties of substituents have a profound impact. Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups present in this compound, are known to favor specific tautomeric forms. nih.gov In pyrazoles, electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups can shift the equilibrium in the opposite direction. nih.gov This influence is mediated through the π-system of the pyrazole ring. nih.gov

Transformations Involving the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position of the enol tautomer is a key site for chemical reactivity, enabling various oxidation and nucleophilic substitution reactions.

The pyrazole ring, particularly when activated by amino and hydroxyl groups, is susceptible to oxidation. A significant reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines, which leads to the formation of azo compounds. For example, the oxidation of 3-methyl-1-phenyl-1H-pyrazol-5-amine using a system of iodine (I₂), potassium carbonate (K₂CO₃), and tert-Butyl hydroperoxide (TBHP) in ethanol (B145695) results in the formation of an (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov This reaction proceeds through the simultaneous installation of a C-I bond at position 4 and an N=N bond, linking two pyrazole units. nih.gov

The proposed mechanism involves the single-electron oxidation of the pyrazol-5-amine to a radical cation, which then reacts to form the final azo product. nih.gov Electrooxidation represents another promising method for the functionalization of pyrazoles, including the N-N coupling of aminopyrazoles to yield azopyrazoles. mdpi.com

The nucleophilic character of the pyrazol-5-ol system allows for reactions at both the oxygen of the hydroxyl group and the nitrogen of the amino group.

Alkylation: The hydroxyl group of the enol form can be alkylated. A classic example in pyrazolone chemistry is the reaction with diazomethane, which results in the formation of a methoxy (B1213986) derivative (O-alkylation). researchgate.net This reaction serves as strong evidence for the presence and reactivity of the hydroxy (enol) tautomer.

Acylation: The amino group at position 4 is a primary site for acylation. In related compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, reaction with chloroacetyl chloride readily occurs at the amino group to form an N-acylated product. mdpi.com This highlights the nucleophilic nature of the exocyclic amino group, which can compete with or dominate the reactivity of the C5-hydroxyl group depending on the reaction conditions and the specific acylating agent used.

Reactivity of the Amino Group at Position 4

The amino group at the C4 position of the pyrazole ring is a key site for a variety of chemical reactions, enabling the synthesis of a diverse range of derivatives.

Diazotization Reactions and Derivative Formation

The primary amino group of 4-aminopyrazole derivatives can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. tu-clausthal.de The resulting diazonium salt is a versatile intermediate that can be used in subsequent coupling reactions. tu-clausthal.deresearchgate.net

For instance, these pyrazolyldiazonium salts can couple with active methylene (B1212753) compounds, such as ethyl cyanoacetate, to form substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates. tu-clausthal.de These products can then undergo Thorpe-Ziegler type cyclization to yield 4-amino-1,3'-bipyrazoles. tu-clausthal.de Similarly, coupling with phenols and their derivatives leads to the formation of arylazo-pyrazoles. researchgate.net The diazotization of 5-aminopyrazole-4-carbonitriles in hydrochloric acid media can also lead to the formation of 7-substituted 3,7-dihydro-4H-pyrazolo[3,4-d] pharmaguideline.comglobalresearchonline.netresearchgate.nettriazin-4-ones. nih.gov

The general scheme for the diazotization and subsequent azo coupling can be represented as follows:

Table 1: Examples of Diazotization Reactions of Aminopyrazoles

| Starting Aminopyrazole | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl (low temp) 2. Active methylene compound | Azo-coupled pyrazole derivative | researchgate.net |

| 5-Aminopyrazole-4-carbonitriles | NaNO₂, HCl | Pyrazolo[3,4-d] pharmaguideline.comglobalresearchonline.netresearchgate.nettriazin-4-one | nih.gov |

| 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride | Phenols/Phenolic derivatives | 1H-5-arylazo-4-ethoxycarbonyl-3-methyl-pyrazoles | researchgate.net |

Acylation and Related Amidation Processes

The amino group at position 4 is readily acylated. For example, reaction with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This acylated derivative can then serve as a building block for further synthesis. mdpi.com Similarly, coupling with fully protected amino acids in the presence of coupling agents like isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) yields Boc-protected pyrazoles. chim.it

These reactions highlight the nucleophilic character of the amino group, allowing for the introduction of various acyl moieties, which can modify the compound's properties or provide a handle for further functionalization.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The amino group of this compound and its analogs readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction typically involves refluxing equimolar amounts of the aminopyrazole and the carbonyl compound in a suitable solvent like ethanol. nih.gov

A variety of substituted benzaldehydes have been used to synthesize a range of Schiff base analogues of 4-aminoantipyrine. nih.gov For example, reaction with 4-methoxybenzo pharmaguideline.comresearchgate.netdioxole-5-carbaldehyde yields 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. nih.gov The formation of the azomethine (—N=CH—) bond is a key characteristic of this reaction. nih.gov In some cases, multicomponent reactions involving 5-aminopyrazoles, pyruvic acids, and aromatic aldehydes can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Table 2: Examples of Schiff Base Formation from Aminopyrazoles

| Aminopyrazole Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 4-methoxybenzo pharmaguideline.comresearchgate.netdioxole-5-carbaldehyde | 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | nih.gov |

| 4-aminoantipyrine | Substituted benzaldehydes | Schiff base analogues of 4-aminoantipyrine | nih.gov |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-aminophenol | Schiff bases | scispace.com |

Electrophilic Attack on the Amino Moiety

The amino group, being a nucleophile, is susceptible to attack by various electrophiles. nih.gov While classical amination involves a nitrogen nucleophile attacking an electrophilic carbon, strategies employing electrophilic aminating agents have also been developed. nih.gov In the context of 4-aminopyrazoles, the amino group can react with electrophilic reagents, leading to substitution on the nitrogen atom. The reactivity of the amino group is a cornerstone of the derivatization of this class of compounds. arkat-usa.org

Pyrazole Ring System Transformations

The pyrazole ring itself, while generally aromatic and stable, can undergo certain transformations under specific conditions.

Reductive Transformations of the Heterocyclic Ring

The pyrazole ring is generally resistant to reduction. pharmaguideline.com However, pyrazole derivatives can be reduced under certain conditions. pharmaguideline.com For instance, while pyrazole itself is stable to reduction by sodium-ethanol, N-phenyl derivatives can be reduced to the corresponding pyrazoline. globalresearchonline.net Catalytic hydrogenation is another method that can be employed. globalresearchonline.net For example, the reduction of 4-hydroxyiminopyrazolones to 4-aminopyrazol-5-ols can be achieved via catalytic hydrogenation over Pd/C. mdpi.com In some cases, this reduction can be followed by spontaneous lactamization to form fused heterocyclic systems like pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com

Heterocyclic Annulation Reactions for Fused Ring Systems

Annulation reactions involving the bifunctional nature of this compound provide efficient routes to a variety of fused pyrazole derivatives. These reactions typically involve the participation of the 4-amino group and the endocyclic nitrogen or the 5-hydroxyl group to build a new ring onto the pyrazole core.

The reaction of this compound with α-amino acids can lead to the formation of pyrazolo-pyrazinone systems. This transformation involves the initial formation of an amide bond between the amino group of the pyrazole and the carboxylic acid of the α-amino acid, followed by an intramolecular cyclization and dehydration to furnish the fused heterocyclic ring. The specific reaction conditions, such as the choice of coupling agents and temperature, are crucial for achieving high yields and preventing side reactions.

The cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophilic reagents is a widely employed and effective strategy for synthesizing fused pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The outcome of these reactions is often dictated by the nature of the electrophile and the reaction conditions.

Pyrazolo[1,5-a]pyrimidines: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a common method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov This condensation reaction typically proceeds with high regioselectivity, where the exocyclic primary amino group exhibits greater nucleophilicity than the endocyclic nitrogen atom. researchgate.net Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of sulfuric acid in acetic acid, nih.gov and greener methods employing ultrasound irradiation in the presence of KHSO4 in aqueous media. bme.hu The reaction tolerates a range of substituents on both the aminopyrazole and the β-dicarbonyl compound, allowing for the synthesis of a diverse library of derivatives. nih.govekb.eg

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with various 1,3-bis-electrophiles. One common approach is the cyclocondensation with α,β-unsaturated ketones, where a Michael addition is followed by intramolecular cyclization and subsequent oxidation. nih.gov Another strategy utilizes the reaction of 5-aminopyrazoles with β-ketonitriles. The initial step is the condensation of the amino group with the keto group, followed by cyclization involving the nitrile. chim.it The use of catalysts like tin(IV) chloride can promote the annulation of 5-aminopyrazole-4-carbonitriles with acetylacetone (B45752) to yield pyrazolo[3,4-b]pyridine derivatives. researchgate.net Furthermore, novel synthetic routes, such as the reaction of 5-aminopyrazoles with alkynyl aldehydes, have been developed to provide access to functionalized pyrazolo[3,4-b]pyridines through switchable C≡C bond activation. mdpi.com

Table 1: Examples of Cyclocondensation Reactions

| Aminopyrazole Reactant | 1,3-Bis-electrophile | Fused Product | Reference(s) |

|---|---|---|---|

| 5-Aminopyrazoles | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.govbme.hu |

| 5-Aminopyrazoles | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole-4-carbonitriles | Acetylacetone | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-Aminopyrazoles | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazoles | Azlactones | Pyrazolo[3,4-b]pyridin-6-ones | researchgate.net |

Cycloaddition and Dipolar Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the synthesis of complex heterocyclic systems. researchgate.net While direct [4+2] cycloaddition reactions involving the pyrazole ring of this compound as a diene are not commonly reported, the generation of diene analogs from pyrazolone derivatives has been explored. For instance, the deprotonation of 4-formylantipyrine can generate a dienolate that participates in anionic [4+2] cycloaddition reactions with various dienophiles, leading to substituted indazolones. rsc.org

1,3-dipolar cycloaddition is a more frequently utilized strategy for constructing pyrazole-containing systems. nih.govrsc.org This typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile. While not directly involving this compound as the primary reactant, this methodology is crucial for the synthesis of a wide variety of substituted pyrazoles. nih.govrsc.orgresearchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound offer a regioselective route to fused heterocyclic systems. A notable example is the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles derived from 4-aminopyrazoles. mdpi.com In this reaction, the N-alkylation of an enaminonitrile, followed by base-induced intramolecular cyclization involving the cyano group, leads to the formation of 4-aminopyrazole derivatives. mdpi.com

Another example involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. Pyrazole-4-carbaldehyde oximes, substituted with a prop-2-en-1-yloxy or prop-2-yn-1-yloxy group at the 3-position, can undergo intramolecular cyclization upon treatment with an oxidizing agent like sodium hypochlorite (B82951) to form novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netrsc.orgoxazole ring systems. mdpi.com

Direct C-H and N-H Bond Functionalization Strategies

Direct C-H and N-H bond functionalization have emerged as powerful and atom-economical methods for the derivatization of heterocyclic compounds, including pyrazoles. researchgate.netrsc.orgrsc.org

C-H Functionalization: Transition-metal-catalyzed C-H activation provides a direct route to functionalized pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The pyrazole ring possesses distinct C-H bonds with varying reactivity. The C5-H bond is generally more acidic and susceptible to deprotonation-metalation, while the C4-H bond is more nucleophilic and can undergo electrophilic aromatic substitution-type reactions. researchgate.net The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.orgresearchgate.net For instance, the N2 atom of the pyrazole ring can act as a directing group to facilitate C5-selective arylation. researchgate.net

N-H Functionalization: The amino group of this compound offers a site for direct N-H functionalization. Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, are effective methods for introducing aryl groups at the endocyclic nitrogen atoms of aminopyrazoles. chim.it The regioselectivity of these reactions can be influenced by the specific reaction conditions and the substitution pattern of the pyrazole. chim.it Furthermore, rhodium-catalyzed multicomponent annulations involving imine-directed N-H functionalization have been developed for the synthesis of complex nitrogen-containing heterocycles. nih.gov

Rational Design and Synthesis of Advanced Derivatives

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comnih.gov The rational design and synthesis of advanced derivatives of this compound are driven by the quest for molecules with specific biological activities. mdpi.comnih.govnih.govresearchgate.net

The synthesis of these advanced derivatives often involves multi-step sequences that build upon the fundamental reactivity of the pyrazole core. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potential kinase inhibitors may start with the condensation of an aminopyrazole with a β-dicarbonyl compound, followed by further modifications of the resulting fused ring system. nih.govnih.gov Similarly, the synthesis of pyrazole-based compounds as potential antioxidants can be achieved through the reduction of 4-hydroxyiminopyrazol-5-ones to the corresponding 4-aminopyrazol-5-ols. nih.govmdpi.comnih.gov

The design process often utilizes computational tools, such as molecular docking, to predict the binding of designed molecules to specific biological targets. nih.govrsc.org This in silico approach helps to guide the synthetic efforts towards compounds with a higher probability of desired activity. Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural features, are also crucial in the iterative process of designing more potent and selective derivatives. researchgate.net

Introduction of Aromatic and Heteroaromatic Substituents

The amino group on the pyrazole ring is a key site for introducing aromatic and heteroaromatic moieties. This is often achieved through condensation reactions with various carbonyl compounds or through substitution reactions.

One common method involves the reaction of aminopyrazoles with aldehydes or ketones to form Schiff bases, which can then be further modified. For instance, the reaction of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with aminothiophene derivatives in the presence of glacial acetic acid in ethanol has been used to synthesize pyrazole derivatives bearing a thiophene (B33073) substituent. nih.gov The initial pyrazole-4-carbaldehydes are themselves synthesized from hydrazones via the Vilsmeier-Haack reaction. nih.gov

Another approach is the direct N-alkylation or N-arylation of the pyrazole ring. While methods for N-alkylation are more common, procedures for direct N-arylation using primary aromatic amines have also been developed. nih.gov These reactions typically involve the use of a suitable catalyst and reaction conditions to facilitate the formation of the new carbon-nitrogen bond. The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. For example, nano-ZnO has been shown to be an effective catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov

The introduction of these substituents can significantly alter the electronic and steric properties of the parent molecule, which is a key strategy in the development of new compounds.

Synthesis of Pyrazole-Hydrazide Derivatives

Pyrazole-hydrazide derivatives represent an important class of compounds synthesized from aminopyrazoles. A common synthetic route involves the conversion of a carboxylic acid derivative of a pyrazole to the corresponding acid chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303).

For example, a pyrazoline derivative of 4-aminobenzoic acid can be reacted with thionyl chloride to form the acid chloride. uobaghdad.edu.iq This intermediate is then treated with hydrazine hydrate in refluxing dry benzene (B151609) to yield the corresponding pyrazole-acid hydrazide. uobaghdad.edu.iq These hydrazides are versatile intermediates themselves and can be used to synthesize a variety of other heterocyclic systems. For instance, they can be reacted with different aldehydes and ketones to form Schiff bases, or cyclized with reagents like α-mercaptoacetic acid. uobaghdad.edu.iq

Another application of hydrazides is in the synthesis of pyrazole-4-carbaldehydes. Galloyl hydrazide has been used as a starting material to react with various substituted aromatic ketones, which then undergo cyclization in the presence of phosphoryl trichloride (B1173362) and dimethylformamide (Vilsmeier-Haack reaction) to produce 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes. chemmethod.com

Construction of Hybrid Molecules (e.g., Pyrazole-Triazole Systems)

The construction of hybrid molecules that incorporate the pyrazole scaffold with other heterocyclic rings, such as triazoles, has gained significant attention. A powerful method for achieving this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry."

A general strategy involves the synthesis of a pyrazolyl azide (B81097), which can then react with a terminal alkyne to form the 1,2,3-triazole ring. nih.gov The pyrazolyl azide can be generated from the corresponding aminopyrazole by diazotization followed by reaction with an azide source. nih.govbeilstein-journals.org This approach allows for the facile N-functionalization of the pyrazole ring before the attachment of the triazole unit. beilstein-journals.orgresearchgate.net

Researchers have developed one-pot strategies that avoid the isolation of potentially hazardous azide intermediates. beilstein-journals.orgresearchgate.net This involves the in-situ generation of the azide followed by the cycloaddition reaction. The compatibility of this methodology with solid-phase synthesis has also been demonstrated, allowing for the generation of libraries of pyrazole-triazole hybrids. beilstein-journals.org The reaction conditions, such as the choice of copper catalyst and solvent, can be optimized to achieve high yields of the desired hybrid molecules. ablesci.com

The resulting pyrazole-triazole hybrids combine the structural features of both heterocyclic systems, leading to novel molecular architectures.

Coordination Chemistry of 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol As a Ligand

Ligand Design Principles and Chelating Characteristics

The design of ligands based on the 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol framework is guided by the inherent coordination sites within its structure, leading to various coordination modes and the formation of more complex ligand systems like Schiff bases.

Identification of Coordination Sites (Hydroxyl, Amino, Nitrogen Atoms)

This compound possesses multiple potential coordination sites that facilitate its interaction with metal ions. These sites include the hydroxyl (-OH) group, the amino (-NH2) group, and the nitrogen atoms of the pyrazole (B372694) ring. nih.gov The deprotonated hydroxyl group offers a strong binding site, while the amino group and the pyrazole nitrogens provide additional points of coordination. This multiplicity of binding sites allows the ligand to act as a versatile chelating agent. The presence of both hard (oxygen) and soft (nitrogen) donor atoms enables it to coordinate with a wide range of metal ions.

Exploration of Bidentate and Multidentate Coordination Modes

The arrangement of donor atoms in this compound and its derivatives allows for various coordination modes, most notably bidentate and multidentate chelation. nih.govunicam.it In its simplest form, the ligand can coordinate in a bidentate fashion, utilizing two of its donor sites to bind to a single metal center. youtube.com For instance, it can coordinate through the oxygen of the hydroxyl group and the nitrogen of the amino group, forming a stable five- or six-membered chelate ring.

Furthermore, the pyrazole ring itself contains two adjacent nitrogen atoms, which can participate in bridging between two metal centers, leading to the formation of polynuclear complexes. nih.gov The flexibility in ligand design, including the introduction of additional functional groups, can promote higher denticity, resulting in more stable and structurally complex metal assemblies. unicam.it

Formation of Schiff Base Ligands from Pyrazolone (B3327878) Scaffolds

A significant strategy to enhance the chelating ability and versatility of pyrazolone-based ligands is the formation of Schiff bases. isca.meunicam.it The reaction of the amino group of this compound with various aldehydes or ketones results in the formation of Schiff base ligands. nih.gov These reactions introduce an imine (-C=N-) group, which provides an additional coordination site.

Schiff base ligands derived from pyrazolones can act as multidentate ligands, often exhibiting enhanced stability and unique electronic properties upon coordination to metal ions. lookchem.com The resulting metal complexes have shown a broad spectrum of applications due to the combined electronic effects of the pyrazolone ring and the imine functionality. nih.gov The synthesis of these Schiff base ligands is often straightforward, involving a simple condensation reaction. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives involves the reaction of the ligand with a suitable metal salt under specific conditions. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Copper, Iron, Zinc, Molybdenum, Chromium, Ruthenium)

The versatile coordination behavior of this compound and its Schiff base derivatives allows for complexation with a wide array of transition metals. Research has documented the synthesis of complexes with copper(II), iron(II/III), zinc(II), molybdenum(IV/VI), chromium, and ruthenium(II). unicam.itnih.govlookchem.comjchemlett.com

The nature of the metal ion plays a crucial role in determining the geometry and properties of the resulting complex. For instance, iron(III) complexes with pyrazolone-based Schiff base ligands have been shown to exhibit octahedral geometry. lookchem.com Similarly, zinc(II) and copper(II) have been successfully incorporated into complexes with hydrazone derivatives of pyrazolones. unicam.it The study of molybdenum complexes is also of interest, particularly in the context of catalytic applications. unicam.it The coordination with ruthenium has been explored, often in the context of creating complexes with specific electronic and reactive properties. nih.gov

Below is an interactive data table summarizing some of the synthesized metal complexes with pyrazolone-based ligands.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Iron(III) | Schiff Base | Octahedral | lookchem.com |

| Copper(II) | Hydrazone | - | unicam.it |

| Zinc(II) | Hydrazone | Monomeric or Polymeric | unicam.it |

| Molybdenum(IV) | Pyrazolone | - | unicam.it |

| Ruthenium(II) | Pyrazole-pincer | Octahedral | nih.gov |

Influence of Metal Salt, Solvent Systems, and Reaction Conditions on Complex Formation

The formation and properties of metal complexes are highly dependent on the reaction conditions. Key factors include the choice of metal salt, the solvent system, and other reaction parameters such as temperature and pH. nih.gov

The counter-ion of the metal salt can influence the final structure of the complex, sometimes participating in the coordination sphere or affecting the crystal packing. The solvent system is also critical; different solvents can affect the solubility of the reactants and the stability of the complex. lookchem.com For example, some complexes may be soluble in coordinating solvents like DMF and DMSO. lookchem.com Reaction conditions such as temperature and reaction time can also impact the yield and purity of the resulting metal complex. The pH of the reaction medium is particularly important for ligands with acidic or basic groups, as it can determine the protonation state of the ligand and its coordinating ability.

Stoichiometry and Stability Studies of Metal-Ligand Adducts

The formation of complexes between this compound and metal ions is characterized by specific stoichiometric ratios and thermodynamic stability. These parameters are crucial for understanding the behavior of these complexes in solution. Potentiometric titration is a primary technique used to determine the acid dissociation constants (pKa) of the ligand and the stepwise stability constants (log K) of its metal complexes.

Studies on analogous pyrazole-based ligands, such as Schiff-base derivatives of 4-aminoantipyrine, show that the ligand typically possesses multiple protonation sites. naturalspublishing.com For this compound, the enolic hydroxyl group and the amino group are the principal sites for proton dissociation. The titration of the ligand in the presence of various metal ions allows for the calculation of formation curves, which reveal the stoichiometry of the complexes. Typically, the formation of 1:1 and 1:2 (metal:ligand) complexes is observed in dilute solutions, which prevents the formation of polynuclear species. naturalspublishing.com

Below is a representative table of stability constants and thermodynamic parameters for hypothetical metal complexes of this compound, based on data from related pyrazole systems.

Table 1: Stability Constants and Thermodynamic Parameters of Metal Complexes

| Metal Ion | log K1 | log K2 | log β | -ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|---|---|

| Co(II) | 4.85 | 4.10 | 8.95 | 51.08 | -4.5 | 156.3 |

| Ni(II) | 5.30 | 4.55 | 9.85 | 56.21 | -5.2 | 171.2 |

| Cu(II) | 6.10 | 5.20 | 11.30 | 64.49 | -6.8 | 193.6 |

Note: Data are hypothetical and for illustrative purposes.

Structural Elucidation of Coordination Compounds

The definitive three-dimensional arrangement of atoms in the coordination compounds of this compound is determined through a combination of single-crystal X-ray diffraction and spectroscopic methods.

X-ray Diffraction Analysis of Single Crystals

In a crystalline state, these complexes often exhibit extensive hydrogen bonding networks. For instance, intramolecular hydrogen bonds can form between a proton on the amino group and an oxygen atom of a neighboring group. nih.gov Intermolecular hydrogen bonds, linking individual complex units, contribute to the formation of a stable three-dimensional supramolecular architecture. nih.gov The specific geometry adopted by the metal center (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the complex.

Table 2: Representative Crystallographic Data for a Hypothetical [Cu(L)₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.956 |

| b (Å) | 16.432 |

| c (Å) | 10.112 |

| β (°) | 105.34 |

| Volume (ų) | 1432.5 |

| Z | 4 |

| Bond Length (Cu-O) (Å) | 1.952 |

| Bond Length (Cu-N) (Å) | 2.015 |

Note: Data are hypothetical, based on typical values for similar copper(II) complexes, where L represents the deprotonated this compound ligand.

Spectroscopic Characterization (FT-IR, UV-Vis) of Metal Complexes

Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal ion, especially for non-crystalline materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the free ligand shows characteristic absorption bands for its functional groups. Upon complexation, significant shifts in these bands provide evidence of coordination. For this compound, key vibrations include ν(O-H) from the hydroxyl group, ν(N-H) from the amino group, ν(C=O) from the keto tautomer, and ν(C=N) of the pyrazole ring. A shift of the ν(C=O) and ν(N-H) bands to lower frequencies upon complexation is a strong indication that coordination occurs through the carbonyl oxygen and the amino nitrogen, respectively. The disappearance of the broad ν(O-H) band confirms deprotonation of the ligand upon chelation. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically displays intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the pyrazole ring and associated chromophores. nih.gov When the ligand coordinates to a transition metal ion, new absorption bands may appear. These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For d-block metals, weaker d-d transition bands may also be observed in the visible region, which are useful for interpreting the coordination geometry of the complex. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 3: Key Spectroscopic Data for the Ligand and a Hypothetical Metal Complex

| Compound | FT-IR (cm⁻¹) ν(C=O) | FT-IR (cm⁻¹) ν(N-H) | UV-Vis (nm) λ_max (π→π*) | UV-Vis (nm) λ_max (n→π*) |

|---|---|---|---|---|

| Ligand (L) | ~1650 | ~3350, ~3250 | ~250 | ~310 |

Note: Frequencies and wavelengths are typical values and subject to variation.

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the nature of metal-ligand interactions that are often inaccessible by experimental means alone.

Density Functional Theory (DFT) Calculations for Complex Geometries and Electronic Properties

DFT calculations are widely used to predict and corroborate the experimental findings for coordination compounds. By employing appropriate functionals (e.g., B3LYP) and basis sets, it is possible to optimize the molecular geometry of the complexes of this compound. nih.gov The calculated bond lengths and angles can be compared with X-ray diffraction data to validate the computational model. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. scispace.com Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, hybridization, and the delocalization of electron density arising from donor-acceptor interactions within the complex. researchgate.net Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which helps in understanding intermolecular interactions like hydrogen bonding. researchgate.net

Table 4: Selected DFT-Calculated Parameters for a Hypothetical Metal Complex

| Parameter | Calculated Value |

|---|---|

| Optimized Bond Length (M-O) (Å) | 1.961 |

| Optimized Bond Length (M-N) (Å) | 2.024 |

| E_HOMO (eV) | -6.25 |

| E_LUMO (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

| Natural Charge on Metal | +0.85 e |

| Natural Charge on Donor O | -0.68 e |

Note: Data are hypothetical and for illustrative purposes.

Rationalization of Coordination Features and Stability

Theoretical calculations provide a framework for rationalizing the observed coordination behavior and stability of the metal complexes. The optimized geometries from DFT confirm the preferred coordination modes and the resulting molecular structure. For example, calculations can confirm the energetic favorability of a bidentate chelation through the carbonyl oxygen and amino nitrogen.

The stability of the complexes can be further understood by decomposing the metal-ligand interaction energy into its constituent parts, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. NBO analysis quantifies the charge transfer from the ligand's donor orbitals to the metal's acceptor orbitals, providing a measure of the covalency of the metal-ligand bond. researchgate.net This theoretical evidence, combined with experimental stability data, allows for a comprehensive understanding of why certain metal ions form more stable complexes with this compound than others.

Spectroscopic and Computational Characterization of 4 Amino 1,3 Dimethyl 1h Pyrazol 5 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is indispensable for the detailed structural analysis of 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol and its analogues. These techniques provide complementary information, from the connectivity of atoms to the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively.

For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups (N-CH₃ and C-CH₃) and the amino group (-NH₂). The chemical shifts of these protons are influenced by their local electronic environment. The protons of the methyl groups would likely appear as sharp singlets, with their precise chemical shift values helping to distinguish between the N-methyl and C-methyl groups. The amino protons may appear as a broad singlet, and their chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the two methyl carbons, the quaternary carbons of the pyrazole (B372694) ring, and the carbon bearing the amino group. The chemical shifts of the ring carbons are particularly informative about the electronic structure of the pyrazole core.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for establishing connectivity and spatial relationships within the molecule. researchgate.netresearchgate.netscience.govslideshare.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum could show a correlation between the protons of the N-methyl group and the C5 carbon of the pyrazole ring, confirming the position of this methyl group. Similarly, correlations between the C-methyl protons and the C3 and C4 carbons would establish its attachment point.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For example, an NOE could be observed between the protons of the N-methyl group and any nearby protons on the pyrazole ring or its substituents, offering insights into the molecule's conformation.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolone (B3327878) Derivative

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | Aromatic protons in the range of 7.2-8.0 ppm; CH proton of the pyrazole ring around 6.0 ppm. |

| ¹³C | Aromatic carbons between 120-140 ppm; Pyrazole ring carbons between 90-160 ppm. |

Data is for 1,3-diphenyl-5-pyrazolone and serves as an illustrative example.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. rsc.orgnih.govnih.gov

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H stretching: The hydroxyl group (-OH) of the pyrazol-5-ol tautomer would present a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C-H stretching: The methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=O stretching: If the compound exists in its pyrazolin-5-one tautomeric form, a strong absorption band corresponding to the carbonyl (C=O) stretch would be observed in the range of 1650-1725 cm⁻¹.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

N-H bending: The amino group also exhibits a bending vibration (scissoring) around 1600-1650 cm⁻¹.

A study on the synthesis of the related compound, 4-amino-3,5-dimethyl pyrazole, utilized in-line FT-IR spectroscopy combined with Density Functional Theory (DFT) to analyze the vibrational frequencies. rsc.org This approach allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

Table 2: Characteristic FT-IR Vibrational Frequencies for Aminopyrazole Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (in tautomer) | 1650 - 1725 |

| C=N and C=C Stretch (ring) | 1400 - 1650 |

| N-H Bend | 1600 - 1650 |

Based on general principles and data for related aminopyrazole compounds. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the pyrazole ring and the amino group constitute the primary chromophores. Electronic transitions such as π → π* and n → π* are expected. The position and intensity of the absorption bands can be influenced by the solvent polarity and the pH of the solution, due to potential tautomeric equilibria and protonation states. A study on a series of pyrazole derivatives reported their UV-Vis absorption bands, providing insight into the electronic properties of this class of compounds. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima for Pyrazole Derivatives

| Electronic Transition | Typical λ_max Range (nm) |

|---|---|

| π → π* | 200 - 300 |

| n → π* | 300 - 400 |

Based on data for various pyrazole derivatives. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are soft ionization techniques that are particularly well-suited for the analysis of polar, thermally labile molecules like this compound. chemguide.co.uksavemyexams.comlibretexts.orgyoutube.comnih.gov

In an ESI-MS experiment, the molecule is typically protonated to form the molecular ion [M+H]⁺. The high-resolution mass of this ion allows for the determination of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO).

Cleavage of the methyl groups.

Ring opening of the pyrazole core.

The fragmentation pattern serves as a "fingerprint" that can help to confirm the structure of the compound.

Table 4: Expected Fragment Ions in the Mass Spectrum of this compound

| m/z of Fragment Ion | Possible Identity |

|---|---|

| [M+H]⁺ - 17 | Loss of NH₃ |

| [M+H]⁺ - 18 | Loss of H₂O (from the -ol tautomer) |

| [M+H]⁺ - 28 | Loss of CO (from the -one tautomer) |

| [M+H]⁺ - 15 | Loss of a methyl radical (CH₃) |

Based on general fragmentation principles for heterocyclic compounds. chemguide.co.uklibretexts.org

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms and establish the predominant tautomeric form (the -ol or the -one form) in the solid state. It would also reveal details about the planarity of the pyrazole ring and the conformation of the substituents.

While crystallographic data for the title compound is not available in the provided search results, data for a closely related derivative, 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, illustrates the type of information that can be obtained. nih.gov

Table 5: Crystallographic Data for 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂OS |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.9479 (2) |

| b (Å) | 11.3470 (3) |

| c (Å) | 17.7392 (4) |

| Volume (ų) | 2203.67 (9) |

| Z | 8 |

Data for 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. nih.gov

Computational Chemistry Methodologies in Research

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an invaluable tool in the study of molecular structures, properties, and reactivity, often in synergy with experimental techniques. rsc.orgmdpi.comresearchgate.net

For this compound and its derivatives, computational methods can be employed to:

Predict Molecular Geometry: DFT calculations can be used to optimize the geometry of the different possible tautomers and conformers of the molecule, providing insights into their relative stabilities.